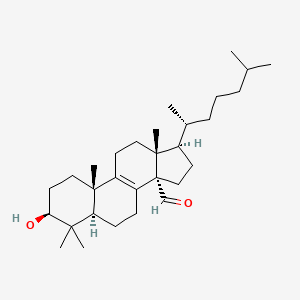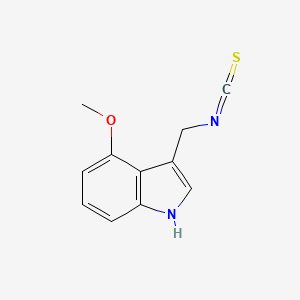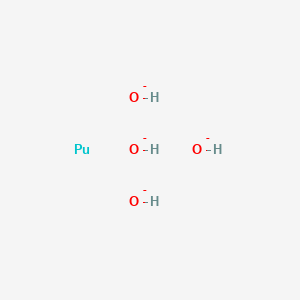
Plutonium;tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as Plutonium;tetrahydroxide is known as 1-Chloro-1,1-difluoroethane. It is a haloalkane with the chemical formula C2H3ClF2. This compound belongs to the hydrochlorofluorocarbon (HCFC) family and is primarily used as a refrigerant, known by trade names such as Freon-142b .
Preparation Methods
1-Chloro-1,1-difluoroethane is synthesized through the chlorination and fluorination of ethane. The industrial production involves the reaction of ethane with chlorine and hydrogen fluoride under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-1,1-difluoroethane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1,1-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its impact on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with various molecular targets. It primarily affects the central nervous system by disrupting the function of neurotransmitter receptors and ion channels. The compound’s effects are mediated through its interaction with cellular membranes and proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
1-Chloro-1,1-difluoroethane can be compared with other similar compounds such as 1,1-Dichloro-1-fluoroethane (HCFC-141b) and 1,1,1-Trichloroethane (HCFC-140a). These compounds share similar chemical structures and properties but differ in their specific applications and environmental impact. For example, HCFC-141b is primarily used as a solvent and foam blowing agent, while HCFC-140a is used as a refrigerant and cleaning agent .
Similar Compounds
- 1,1-Dichloro-1-fluoroethane (HCFC-141b)
- 1,1,1-Trichloroethane (HCFC-140a)
- 1,1,1,2-Tetrafluoroethane (HFC-134a)
These comparisons highlight the unique properties and applications of 1-Chloro-1,1-difluoroethane, making it a valuable compound in various scientific and industrial fields .
Properties
CAS No. |
62852-54-4 |
|---|---|
Molecular Formula |
H4O4Pu-4 |
Molecular Weight |
312.094 g/mol |
IUPAC Name |
plutonium;tetrahydroxide |
InChI |
InChI=1S/4H2O.Pu/h4*1H2;/p-4 |
InChI Key |
UHJPZQPWZLZZGS-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
Synonyms |
(239)plutonium hydroxide (239)Pu-hydroxide plutonium hydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



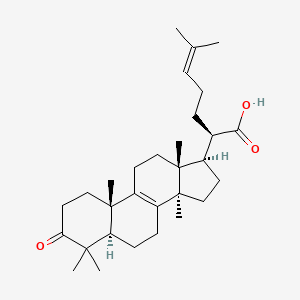

![(1S,2R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol](/img/structure/B1256486.png)
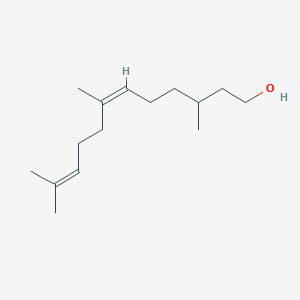
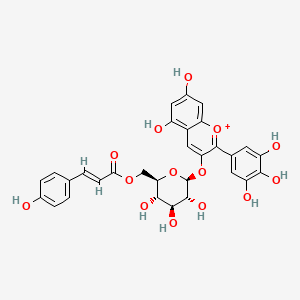
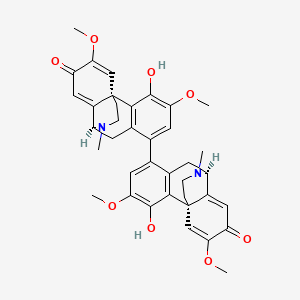
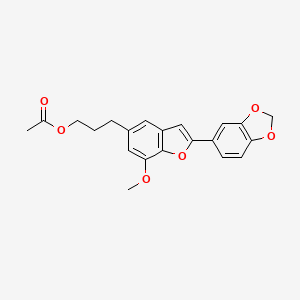
![(2R,3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1256492.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B1256496.png)
![(3aS,5aS,10aS,10bS)-5a,10-dimethyl-3-methylene-3a,4,5,5a,10a,10b-hexahydrooxepino[4,5-g]benzofuran-2(3H)-one](/img/structure/B1256497.png)

